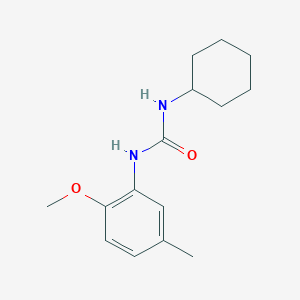
1-Cyclohexyl-3-(2-methoxy-5-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-(2-methoxy-5-methylphenyl)urea is an organic compound with the molecular formula C16H24N2O2 It is a urea derivative characterized by the presence of a cyclohexyl group and a methoxy-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-(2-methoxy-5-methylphenyl)urea typically involves the reaction of cyclohexyl isocyanate with 2-methoxy-5-methylphenylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclohexyl isocyanate+2-methoxy-5-methylphenylamine→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-(2-methoxy-5-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2-methoxy-5-methylbenzoic acid.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-Cyclohexyl-3-(2-methoxy-5-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of urea-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(2-methoxy-5-methylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 1-Cyclohexyl-3-(2-methoxyphenyl)urea
- 1-Cyclohexyl-3-(2-methylphenyl)urea
- 1-Cyclohexyl-3-(2-methoxy-4-methylphenyl)urea
Comparison: 1-Cyclohexyl-3-(2-methoxy-5-methylphenyl)urea is unique due to the specific positioning of the methoxy and methyl groups on the aromatic ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of both methoxy and methyl groups can enhance its lipophilicity and potentially improve its interaction with hydrophobic targets.
Properties
IUPAC Name |
1-cyclohexyl-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-8-9-14(19-2)13(10-11)17-15(18)16-12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNADBZQAONNAIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylate](/img/structure/B5752098.png)
![4-(dimethylsulfamoyl)-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B5752105.png)
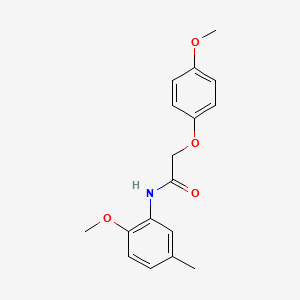
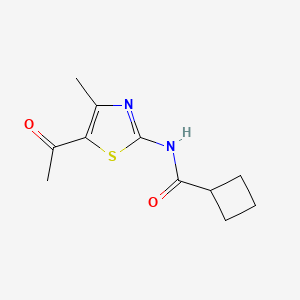

![7-(DIFLUOROMETHYL)-5-METHYL-N~2~-(5-METHYL-3-ISOXAZOLYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B5752146.png)
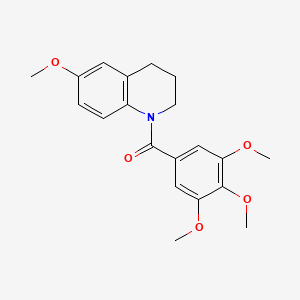
![2-(4-chloro-3-methylphenoxy)-2-methyl-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5752152.png)
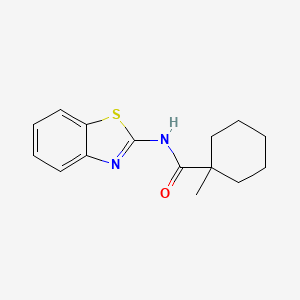
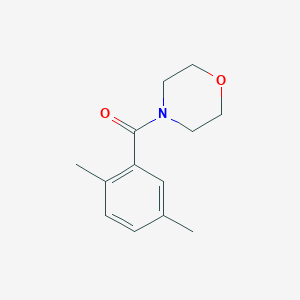
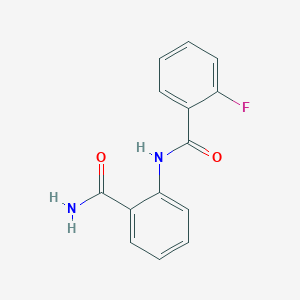
![6-bromo-N'-[1-(5-chloro-2-thienyl)ethylidene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5752174.png)
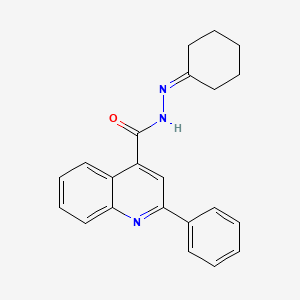
![N'-[(1-adamantylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5752206.png)
